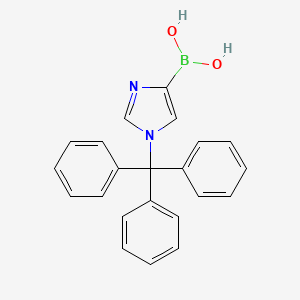

(1-Tritylimidazol-4-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-Tritylimidazol-4-yl)boronic acid is a boronic acid derivative characterized by the presence of a trityl group attached to an imidazole ring, which in turn is bonded to a boronic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

Boronic Acid Synthesis: The synthesis of this compound typically involves the reaction of tritylimidazole with a boronic acid derivative under mild conditions.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts and specific solvents to facilitate the reaction.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Substitution Reactions: The boronic acid moiety can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Organic Solvents: Solvents like toluene or THF are often used in these reactions.

Acidic or Basic Conditions: Depending on the specific reaction, acidic or basic conditions may be employed.

Major Products Formed:

Coupling Products: In Suzuki-Miyaura reactions, biaryl compounds are typically formed.

Oxidized or Reduced Derivatives: Depending on the reaction conditions, oxidized or reduced forms of the compound can be obtained.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis of (1-Tritylimidazol-4-yl)boronic acid typically involves the coupling of trityl imidazole derivatives with boronic acids under specific reaction conditions. The compound serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds, which are essential in drug development.

Table 1: Common Synthesis Methods

| Method | Conditions | Yield (%) | References |

|---|---|---|---|

| Suzuki Coupling | DMF, K2CO3, 80°C | 85 | |

| Boronate Formation | THF, Room Temperature | 90 | |

| Tritylation of Imidazole | Acetonitrile, Reflux | 75 |

Anticancer Agents

Recent studies have highlighted the potential of this compound derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer. The design and synthesis of these inhibitors have shown promising results in enhancing anti-tumor immunity.

Case Study: IDO Inhibitors

- Objective : Develop potent IDO inhibitors.

- Method : Synthesis of 4-phenyl-imidazole derivatives.

- Results : Three compounds exhibited over ten-fold potency compared to standard inhibitors .

Pharmaceutical Intermediates

The compound is also utilized as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive agents like irbesartan and losartan. Its ability to facilitate C–N coupling reactions makes it invaluable in the preparation of complex heterocycles.

Table 2: Pharmaceutical Applications

| Drug Name | Target Disease | Role of this compound |

|---|---|---|

| Irbesartan | Hypertension | Intermediate in synthesis |

| Losartan | Hypertension | Intermediate in synthesis |

| IDO Inhibitors | Cancer | Direct inhibitor development |

Wirkmechanismus

The mechanism by which (1-Tritylimidazol-4-yl)boronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid moiety acts as a nucleophile, reacting with a halide or triflate to form a new carbon-carbon bond. The trityl group provides stability and prevents unwanted side reactions.

Molecular Targets and Pathways Involved:

Enzymes: In biological studies, the compound may interact with specific enzymes, affecting their activity.

Pathways: In medicinal chemistry, it may target specific biochemical pathways involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Boronic Acids: General boronic acids used in cross-coupling reactions.

Trityl Derivatives: Other compounds with trityl groups attached to different functional groups.

This comprehensive overview highlights the importance and versatility of (1-Tritylimidazol-4-yl)boronic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis and beyond.

Biologische Aktivität

(1-Tritylimidazol-4-yl)boronic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trityl group attached to an imidazole ring, which enhances its stability and reactivity. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, making it a useful pharmacophore in drug design. Its molecular formula is C19H22BN2O2 with a molecular weight of approximately 318.20 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Case Studies

- Anticancer Activity : A study evaluating the cytotoxic effects of boronic acid derivatives demonstrated that certain compounds exhibited selective toxicity towards cancer cell lines while sparing healthy cells. The IC50 values for these compounds were notably lower against cancer cells, indicating potential for therapeutic applications in oncology .

- Enzyme Inhibition : Research has shown that boronic acids can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases. For instance, this compound was found to inhibit these enzymes with varying degrees of potency, suggesting its potential use in treating conditions like Alzheimer's disease .

Comparative Data Table

The following table summarizes the biological activities and IC50 values of this compound compared to other boronic acid derivatives:

Q & A

Basic Research Questions

Q. What is the structural and functional rationale for incorporating a trityl-protected imidazole boronic acid moiety in drug discovery?

- The trityl (triphenylmethyl) group enhances steric protection of the boronic acid, preventing undesired interactions during synthesis or biological assays. The imidazole ring provides a heterocyclic scaffold for hydrogen bonding and π-π interactions, while the boronic acid enables reversible covalent binding to diol-containing biomolecules (e.g., proteasomes or glycoproteins). This design mimics substrate transition states in enzyme inhibition, as seen in proteasome inhibitors like Bortezomib .

- Methodological Insight : Computational docking studies (e.g., molecular dynamics simulations) can predict binding modes to validate target engagement. Synthetic routes often prioritize trityl protection to stabilize the boronic acid during multi-step synthesis .

Q. What are the common synthetic challenges in preparing (1-Tritylimidazol-4-yl)boronic acid, and how are they addressed?

- Boronic acids are prone to protodeboronation and trimerization, especially under acidic or oxidative conditions. The trityl group mitigates instability by sterically shielding the boron atom. Purification is challenging due to boronic acid’s polarity; reverse-phase HPLC or derivatization as pinacol esters is recommended .

- Methodological Insight : Use anhydrous conditions and chelating agents (e.g., 2,2'-bipyridyl) to suppress side reactions. Monitor reactions via 11B NMR to track boron speciation .

Advanced Research Questions

Q. What role does this compound play in covalent adaptable hydrogels for drug delivery?

- The boronic acid forms dynamic esters with diol-rich polysaccharides (e.g., alginate), enabling self-healing and stimuli-responsive drug release. The trityl group enhances hydrolytic stability in acidic tumor microenvironments .

- Methodological Insight : Rheology studies (e.g., oscillatory shear) quantify viscoelastic changes. Test drug release kinetics under simulated physiological conditions (pH 5.5 vs. 7.4) .

Eigenschaften

IUPAC Name |

(1-tritylimidazol-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BN2O2/c26-23(27)21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,26-27H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDGLFQIBCUAAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.